molecular formula C3HClFNO2S2 B6237760 2-chloro-1,3-thiazole-5-sulfonyl fluoride CAS No. 2138187-22-9

2-chloro-1,3-thiazole-5-sulfonyl fluoride

Cat. No. B6237760
CAS RN: 2138187-22-9
M. Wt: 201.6
InChI Key:
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Description

2-Chloro-1,3-thiazole-5-sulfonyl fluoride (CTSF) is an organofluorine compound that has been studied extensively in laboratory experiments due to its potential applications in scientific research. CTSF is a versatile and powerful reagent that can be used to synthesize various compounds, and it has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

2-chloro-1,3-thiazole-5-sulfonyl fluoride has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound has been used as a reagent in the synthesis of various compounds, including aryl halides, sulfonyl chlorides, and thiazole-5-sulfonyl chlorides. In biochemistry, this compound has been used to study the mechanism of action of various enzymes and proteins. In pharmacology, this compound has been used to study the biochemical and physiological effects of various drugs.

Mechanism of Action

The mechanism of action of 2-chloro-1,3-thiazole-5-sulfonyl fluoride is not fully understood, but it is believed to involve the formation of a covalent bond between the fluorine atom of the this compound molecule and a substrate molecule. This covalent bond is then broken, resulting in the formation of a new compound. This process is known as substitution.
Biochemical and Physiological Effects
This compound has been studied extensively in laboratory experiments and has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes and proteins, including proteases, phosphatases, and kinases. This compound has also been found to have an anti-inflammatory effect and to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

2-chloro-1,3-thiazole-5-sulfonyl fluoride has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of reactions. This compound also has a high reactivity, which makes it useful for a wide range of biochemical and physiological studies. However, this compound is also highly toxic and should be handled with caution. In addition, this compound is not very stable and has a short shelf life.

Future Directions

There are several potential future directions for 2-chloro-1,3-thiazole-5-sulfonyl fluoride research. One possibility is to develop new and improved synthesis methods for this compound. This could lead to the development of more efficient and cost-effective syntheses of this compound. Another potential direction is to study the mechanism of action of this compound in greater detail. This could lead to a better understanding of how this compound affects various biochemical and physiological processes. Finally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory agent or as an anti-cancer drug.

Synthesis Methods

2-chloro-1,3-thiazole-5-sulfonyl fluoride can be synthesized from a variety of starting materials, including aryl halides, sulfonyl chlorides, and thiazole-5-sulfonyl chlorides. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as a palladium or copper complex. The reaction is usually carried out in a solvent, such as dichloromethane or acetonitrile. The reaction is typically complete in a few hours at room temperature, and the product can be isolated in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-1,3-thiazole-5-sulfonyl fluoride involves the reaction of 2-chloro-1,3-thiazole-5-sulfonic acid with thionyl fluoride.", "Starting Materials": [ "2-chloro-1,3-thiazole-5-sulfonic acid", "Thionyl fluoride" ], "Reaction": [ "To a solution of 2-chloro-1,3-thiazole-5-sulfonic acid in a suitable solvent, add thionyl fluoride dropwise with stirring.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry under vacuum to obtain 2-chloro-1,3-thiazole-5-sulfonyl fluoride." ] }

CAS RN

2138187-22-9

Molecular Formula

C3HClFNO2S2

Molecular Weight

201.6

Purity

95

Origin of Product

United States

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